(1S)-1-(4-((1S)-1-Aminoethyl)phenyl)-2-(tert-butylamino)ethanol
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Overview
Description
MK-1496 is a compound with the molecular formula C₁₄H₂₄N₂O. It is an orally bioavailable inhibitor of Polo-like kinase 1 (PLK1), which has potential antineoplastic activity. Polo-like kinase 1 is a serine/threonine-protein kinase that plays a crucial role in cell division. By inhibiting Polo-like kinase 1, MK-1496 induces cell cycle arrest and apoptosis in tumor cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MK-1496 involves several steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and substitution reactions. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of MK-1496 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental safety. This involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques to produce MK-1496 in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
MK-1496 undergoes various chemical reactions, including:
Oxidation: MK-1496 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert MK-1496 into reduced forms with different chemical properties.
Substitution: MK-1496 can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
MK-1496 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of Polo-like kinase 1 and its effects on cell cycle regulation.
Biology: Employed in biological studies to understand the role of Polo-like kinase 1 in cell division and apoptosis.
Industry: Utilized in the development of new antineoplastic drugs and as a reference compound in pharmaceutical research.
Mechanism of Action
MK-1496 exerts its effects by selectively inhibiting Polo-like kinase 1. This inhibition leads to the disruption of the cell cycle, specifically causing arrest at the G2/M phase. The arrested cells undergo apoptosis, which is a programmed cell death process. The molecular targets involved include the Polo-box domain of Polo-like kinase 1, which is essential for its kinase activity .
Comparison with Similar Compounds
Similar Compounds
BI 2536: Another Polo-like kinase 1 inhibitor with similar mechanisms of action.
Volasertib: A Polo-like kinase 1 inhibitor that has shown efficacy in clinical trials for various cancers.
GSK461364: A selective Polo-like kinase 1 inhibitor with potential antineoplastic activity.
Uniqueness of MK-1496
MK-1496 is unique due to its high selectivity for Polo-like kinase 1 and its ability to induce cell cycle arrest and apoptosis specifically in tumor cells while causing reversible cell arrest in normal cells . This selective action reduces the potential for adverse effects and enhances its therapeutic potential.
Properties
Molecular Formula |
Unknown |
---|---|
Molecular Weight |
0 |
IUPAC Name |
(1S)-1-[4-[(1S)-1-aminoethyl]phenyl]-2-(tert-butylamino)ethanol |
InChI |
InChI=1S/C14H24N2O/c1-10(15)11-5-7-12(8-6-11)13(17)9-16-14(2,3)4/h5-8,10,13,16-17H,9,15H2,1-4H3/t10-,13+/m0/s1 |
SMILES |
CC(C1=CC=C(C=C1)C(CNC(C)(C)C)O)N |
Appearance |
Solid powder |
Synonyms |
MK-1496; MK1496; MK 1496.; NONE |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.